3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide

Description

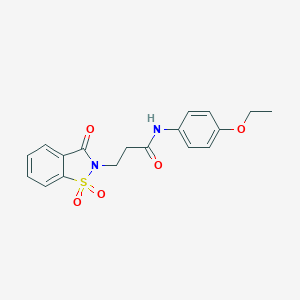

3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide is a benzisothiazolone derivative characterized by a propanamide linker bridging a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core and a 4-ethoxyphenyl substituent. The ethoxy group at the para position of the phenyl ring distinguishes it from structurally analogous compounds, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-2-25-14-9-7-13(8-10-14)19-17(21)11-12-20-18(22)15-5-3-4-6-16(15)26(20,23)24/h3-10H,2,11-12H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJPIYZZWHBIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide typically involves the following steps:

Formation of the Benzisothiazole Core: This can be achieved by the cyclization of appropriate precursors under oxidative conditions.

Introduction of the Propanamide Moiety: This step involves the reaction of the benzisothiazole intermediate with a suitable propanamide derivative.

Ethoxyphenyl Substitution: The final step includes the substitution of the ethoxyphenyl group onto the nitrogen atom of the propanamide.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:

- Use of catalysts to enhance reaction rates.

- Purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzisothiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation Products: Sulfone derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted benzisothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

- Benzisothiazolone derivatives with propanamide linkers demonstrate moderate to potent activity against Mycobacterium tuberculosis (MIC: 0.78 μg/mL) . Ethoxy-substituted analogs may exhibit enhanced activity due to optimized lipophilicity.

- In contrast, benzoxathiolone derivatives with shorter chains (e.g., acetamide) show reduced efficacy (MIC: 50 μg/mL) .

Metabolic and Toxicity Profiles

- Derivatives with 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl) groups exhibit reduced hepatotoxicity due to hydrolysis into hydrophilic metabolites, avoiding the formation of toxic electrophiles like NAPQI .

- Chloro- and nitro-substituted analogs may face metabolic challenges, as electron-withdrawing groups can increase susceptibility to enzymatic degradation .

Biological Activity

The compound 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A benzisothiazole moiety, which is known for its diverse pharmacological properties.

- An ethoxyphenyl group that may enhance lipophilicity and biological interactions.

Molecular Formula : C15H16N2O5S

Molecular Weight : 336.36 g/mol

Research indicates that compounds containing the benzisothiazole structure often exhibit significant biological activities, including:

- Anti-inflammatory properties : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process .

- Antimicrobial activity : Benzisothiazole derivatives have demonstrated efficacy against various bacterial strains, suggesting potential as antimicrobial agents .

- Anticancer effects : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of apoptotic markers.

Biological Activity Data

A summary of relevant studies on the biological activity of related benzisothiazole compounds is presented in the table below:

Case Studies

Several studies have highlighted the therapeutic potential of benzisothiazole derivatives:

-

Anti-inflammatory Activity :

A study evaluated a series of benzisothiazole derivatives for their COX inhibitory activity. Compounds similar to our target compound showed significant inhibition of COX enzymes and reduced inflammation in animal models compared to standard anti-inflammatory drugs like celecoxib . -

Antimicrobial Efficacy :

Research on related compounds demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of protein synthesis . -

Anticancer Properties :

In vitro studies revealed that certain benzisothiazole derivatives could induce apoptosis in various cancer cell lines. The compounds activated caspase pathways leading to programmed cell death, highlighting their potential as novel anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.